BENGHE Foundational & Exploratory

Check Availability & Pricing

Avadomide (CC-122): A Technical Guide to its
Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avadomide

Cat. No.: B1662804

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avadomide (CC-122) is a novel, orally bioavailable small molecule that modulates the activity
of the Cereblon (CRBN) E3 ubiquitin ligase complex. This modulation leads to the targeted
degradation of the lymphoid transcription factors lkaros (IKZF1) and Aiolos (IKZF3), resulting in
potent anti-proliferative and immunomodulatory effects. Developed by Celgene (now part of
Bristol-Myers Squibb), Avadomide has demonstrated significant preclinical activity and has
been evaluated in numerous clinical trials for hematological malignancies and solid tumors.
This technical guide provides an in-depth overview of the discovery, mechanism of action,
preclinical and clinical development of Avadomide, including detailed experimental
methodologies and a comprehensive summary of key data.

Discovery and Rationale

Avadomide was developed as a next-generation Cereblon E3 ligase modulator (CELMoD™),
building upon the understanding of the mechanism of action of immunomodulatory drugs
(IMiDs®) like thalidomide and lenalidomide.[1] The discovery that CRBN is the direct target of
these agents opened the door for the rational design of novel compounds with improved
potency and differentiated activity.[2] Avadomide, a non-phthalimide analog of thalidomide,
was designed to bind to Cereblon with high affinity, leading to more efficient and rapid
degradation of its neosubstrates, Ikaros and Aiolos.[2][3]
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Mechanism of Action

Avadomide exerts its biological effects by binding to the substrate receptor Cereblon, a
component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] This binding
event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination,
and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros and
Aiolos.[2][3]

The degradation of Ikaros and Aiolos, which are critical regulators of lymphocyte development

and function, has two major downstream consequences:

o Direct Anti-proliferative and Pro-apoptotic Effects in Malignant Cells: In hematological cancer
cells, particularly those of B-cell origin, the degradation of Ikaros and Aiolos leads to the
downregulation of key survival factors, such as interferon regulatory factor 4 (IRF4) and
MYC, ultimately inducing cell cycle arrest and apoptosis.[3]

e Immunomodulatory Effects: In T cells, the degradation of these transcription factors leads to
enhanced T-cell activation, proliferation, and increased production of interleukin-2 (IL-2). This
T-cell co-stimulation contributes to an enhanced anti-tumor immune response.[2]

Downstream Effects
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Avadomide's mechanism of action.

Preclinical Development

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1662804?utm_src=pdf-body
https://www.selleckchem.com/products/cc-122.html
https://www.selleck.co.jp/datasheet/cc-122-S789201-DataSheet.pdf
https://www.selleckchem.com/products/cc-122.html
https://www.selleck.co.jp/datasheet/cc-122-S789201-DataSheet.pdf
https://www.selleck.co.jp/datasheet/cc-122-S789201-DataSheet.pdf
https://www.selleckchem.com/products/cc-122.html
https://www.benchchem.com/product/b1662804?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vitro Studies

Avadomide demonstrated potent anti-proliferative activity across a range of hematological
cancer cell lines.

Cell Line Type IC50 Range (pM) Reference

Diffuse Large B-cell

0.01-1.5 [2]
Lymphoma (DLBCL)

In Vivo Studies

In xenograft models of human DLBCL, Avadomide treatment resulted in significant tumor
growth inhibition. This anti-tumor activity was associated with a marked reduction in Ikaros and
Aiolos protein levels within the tumor tissue.[2]

Clinical Development

Avadomide has been evaluated in multiple clinical trials, both as a monotherapy and in
combination with other agents, across a variety of hematological malignancies and solid
tumors.

Phase | First-in-Human Study (NCT01421524)

This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of
Avadomide in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and
multiple myeloma.[4]

Patient Demographics and Baseline Characteristics (N=34)

Characteristic Value

Median Age (years) 57 (range, 31-78)
Male 50%

ECOG Performance Status 0/1 38% / 62%
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Key Safety Findings (Treatment-Emergent Adverse Events >15%)

Adverse Event Any Grade Grade =23
Fatigue 44%
Neutropenia 29%
Diarrhea 15%

Pharmacokinetics

Avadomide demonstrated favorable pharmacokinetic properties with rapid absorption. A dose-
dependent degradation of Aiolos in peripheral B and T cells was observed within 5 hours of the
first dose, starting at the 0.5 mg dose level.[4]

Efficacy

Objective responses were observed in 3 out of 5 patients with NHL, including one complete
response.[4]

Phase I/ll Study in Newly Diaghosed DLBCL
(NCT03283202)

This study evaluated Avadomide in combination with R-CHOP (rituximab, cyclophosphamide,
doxorubicin, vincristine, and prednisone) in patients with newly diagnosed high-risk DLBCL.[3]

Efficacy Results (N=34)

Endpoint Value
Overall Response Rate (ORR) 88%
Complete Response (CR) Rate 79%
1-Year Progression-Free Survival (PFS) 80%
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Phase Ib Study in Relapsed/Refractory DLBCL and
Follicular Lymphoma (CC-122-DLBCL-001)

This study investigated Avadomide in combination with rituximab in patients with relapsed or
refractory DLBCL and follicular lymphoma.[5]

Efficacy Results

o Overall Response Rate Median Duration of
Indication
(ORR) Response (MDOR)
DLBCL (N=27) 40.7% 8.0 months
Follicular Lymphoma (N=41) 80.5% 27.6 months

Experimental Protocols
Cereblon Binding Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)

This assay is a competitive binding assay used to determine the affinity of a compound for
Cereblon.
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Assay Components
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HTRF Cereblon Binding Assay Workflow.

Methodology:

o Plate Preparation: Dispense the test compound (e.g., Avadomide) at various concentrations
into a low-volume 384-well plate.

» Reagent Addition: Add a pre-mixed solution of GST-tagged human Cereblon protein and a
fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red).

o Detection Reagent Addition: Add a solution containing an anti-GST antibody labeled with a
FRET donor (e.g., Europium cryptate).

 Incubation: Incubate the plate at room temperature for a specified time to allow the binding
reaction to reach equilibrium.
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» Signal Detection: Read the plate on an HTRF-compatible reader, measuring the
fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the
donor). The ratio of these signals is used to determine the degree of binding.

Ikaros and Aiolos Degradation Assay (Western Blot)

This assay is used to quantify the levels of Ikaros and Aiolos proteins in cells following

treatment with a test compound.
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Western Blot Workflow for Protein Degradation.
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Methodology:

e Cell Culture and Treatment: Culture the desired cell line (e.g., DLBCL cells) and treat with
various concentrations of Avadomide for a specified time course.

o Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing
protease and phosphatase inhibitors.

¢ Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

o SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-
polyacrylamide gel electrophoresis.

o Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or
nitrocellulose).

» Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST) to prevent non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for
Ikaros, Aiolos, and a loading control (e.g., B-actin or GAPDH).

e Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

o Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

e Analysis: Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the
loading control to determine the extent of degradation.

Conclusion

Avadomide (CC-122) represents a significant advancement in the field of targeted protein
degradation. Its potent and selective degradation of Ikaros and Aiolos translates into a dual
mechanism of action, combining direct anti-tumor effects with immune system activation. The
robust preclinical data and promising clinical trial results in various hematological malignancies
underscore the potential of Avadomide as a valuable therapeutic option. Further clinical
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investigation is ongoing to fully elucidate its efficacy and safety profile in a broader range of
cancers and in combination with other anti-cancer agents. This technical guide provides a
comprehensive resource for researchers and clinicians interested in the science and clinical
application of this novel Cereblon E3 ligase modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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